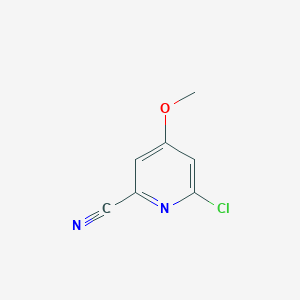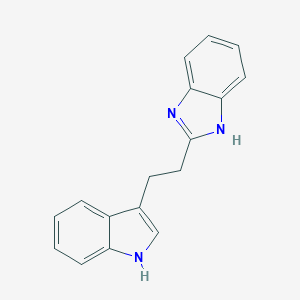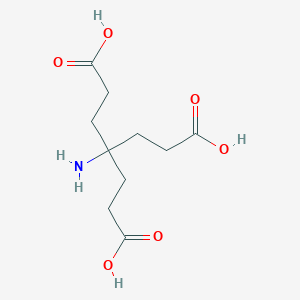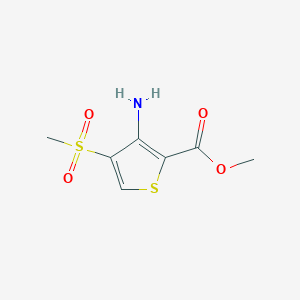
1-Isobutyl-5-aminobenzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Isobutyl-5-aminobenzimidazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a benzimidazole derivative that has been synthesized using different methods, and its mechanism of action has been studied extensively.
Wissenschaftliche Forschungsanwendungen
1-Isobutyl-5-aminobenzimidazole has potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology. It has been studied extensively for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. It has also been investigated for its antimicrobial properties and has shown potential as an antibacterial and antifungal agent. Additionally, it has been studied for its antioxidant and anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of 1-Isobutyl-5-aminobenzimidazole is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cell growth and proliferation. It has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been shown to inhibit the activity of tubulin, a protein involved in cell division. Additionally, it has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
1-Isobutyl-5-aminobenzimidazole has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit the activity of various enzymes and proteins involved in cell growth and proliferation. It has also been shown to have antioxidant and anti-inflammatory properties. In animal studies, it has been shown to have a protective effect against liver damage and reduce the levels of inflammatory markers in the blood.
Vorteile Und Einschränkungen Für Laborexperimente
1-Isobutyl-5-aminobenzimidazole has several advantages for lab experiments, including its low toxicity and high solubility in water and organic solvents. It is also relatively easy to synthesize using various methods. However, there are limitations to its use in lab experiments, including its high cost and limited availability. Additionally, its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for research on 1-Isobutyl-5-aminobenzimidazole. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the investigation of its potential applications in the treatment of other diseases, such as neurodegenerative diseases and cardiovascular diseases. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential drug targets.
Synthesemethoden
There are various methods for synthesizing 1-Isobutyl-5-aminobenzimidazole, but the most common method involves the reaction of 5-nitroisophthalic acid with isobutylamine. The reaction is carried out in the presence of a catalyst such as palladium on carbon or Raney nickel. The resulting product is then reduced using hydrogen gas to obtain 1-Isobutyl-5-aminobenzimidazole. Other methods include the reaction of 5-nitroisophthalic acid with isobutyronitrile or isobutyl isocyanate.
Eigenschaften
CAS-Nummer |
177843-42-4 |
|---|---|
Molekularformel |
C11H15N3 |
Molekulargewicht |
189.26 g/mol |
IUPAC-Name |
1-(2-methylpropyl)benzimidazol-5-amine |
InChI |
InChI=1S/C11H15N3/c1-8(2)6-14-7-13-10-5-9(12)3-4-11(10)14/h3-5,7-8H,6,12H2,1-2H3 |
InChI-Schlüssel |
ZCMDWKVTOFZZEA-UHFFFAOYSA-N |
SMILES |
CC(C)CN1C=NC2=C1C=CC(=C2)N |
Kanonische SMILES |
CC(C)CN1C=NC2=C1C=CC(=C2)N |
Synonyme |
1H-Benzimidazol-5-amine,1-(2-methylpropyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Azabicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B71600.png)








![tert-Butyl N-[1-(azetidin-3-yl)piperidin-4-yl]carbamate](/img/structure/B71625.png)
![(2S)-2-{(3S)-3-[(tert-Butoxycarbonyl)amino]-2-oxopyrrolidin-1-yl}-3-methylbutanoic acid](/img/structure/B71627.png)
![Ethyl 6,6-dimethyl-3-(methylsulfonyl)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B71629.png)

![6-Chloro-4-(2-ethyl-1,3-dioxolan-2-YL)-2-methoxypyridin-3-YL]methanol](/img/structure/B71633.png)